molecular formula C6H6O4 B1340362 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione CAS No. 54885-06-2

3,8-Dioxabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B1340362
CAS No.: 54885-06-2
M. Wt: 142.11 g/mol
InChI Key: BGKUPEWYMBTCJC-UHFFFAOYSA-N
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Description

3,8-Dioxabicyclo[3.2.1]octane-2,4-dione is a bicyclic organic compound with the molecular formula C6H6O4. It is known for its unique structure, which includes two oxygen atoms forming a dioxabicyclo ring system. This compound is often used as a versatile small molecule scaffold in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a dicarboxylic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the bicyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-purity starting materials and optimized reaction conditions to ensure high yields and product purity. The compound is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3,8-Dioxabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

3,8-Dioxabicyclo[3.2.1]octane-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dioxabicyclo[3.2.1]octane-2,4-dione is unique due to its dual oxygen atoms in the bicyclic ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,8-dioxabicyclo[3.2.1]octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-5-3-1-2-4(9-3)6(8)10-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKUPEWYMBTCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(=O)C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540466
Record name 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54885-06-2
Record name 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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